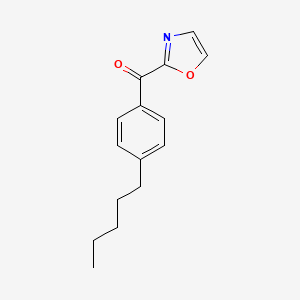
2-(4-Pentylbenzoyl)oxazole
Overview
Description
Synthesis Analysis
The synthesis of oxazole-based molecules like 2-(4-Pentylbenzoyl)oxazole often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy is considered one of the most appropriate for preparing oxazole-based medicinal compounds .Molecular Structure Analysis
Oxazole compounds, including this compound, contain one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . This structure allows oxazole-based molecules to bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .Chemical Reactions Analysis
Oxazole compounds can undergo various chemical reactions. These include electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The specific reactions that this compound undergoes would depend on the conditions and reagents used.Scientific Research Applications
Antiprotozoal Activity
2-(4-Pentylbenzoyl)oxazole and its derivatives have been investigated for their potential antiprotozoal activity. A study found that 2-amino-4-(p-benzoyloxyphenyl)-oxazole showed significant activity against Giardia lamblia, with an inhibitory concentration (IC50) of 1.17 μM. This activity was higher than that exhibited by the commercial drug metronidazole, suggesting the potential of these compounds in antiprotozoal therapy (Carballo et al., 2017).
Versatile Biological Activities
Oxazole compounds, including this compound, are known for their ability to bind with various enzymes and receptors in biological systems, displaying diverse biological activities. They have been employed for treating different diseases, showcasing their potential as medicinal agents. Research indicates a range of activities including antibacterial, antifungal, antiviral, and anticancer properties (Zhang, Zhao, & Zhou, 2018).
Anticonvulsant Agents
Derivatives of this compound have been synthesized and tested for anticonvulsant effects. One study showed that a specific compound within this group demonstrated potential as a safe and effective therapeutic agent for seizure control, with lower neurotoxicity compared to standard drugs (Wei et al., 2010).
Antimicrobial and Antifungal Activity
Various derivatives of oxazole, including this compound, have shown significant antimicrobial and antifungal activities. These compounds have been effective against a range of microorganisms, suggesting their utility in developing new antimicrobial and antifungal agents (Indorkar, Chourasia, & Limaye, 2012).
Synthesis and Functionalization
The synthesis and functionalization of oxazole compounds, including this compound, are areas of active research. Studies have developed methodologies for the functionalization of oxazole compounds, enhancing their chemical properties and potential applications in various fields (Ferrer Flegeau, Popkin, & Greaney, 2006).
Future Directions
Oxazole-based molecules, including 2-(4-Pentylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . Future research may focus on synthesizing diverse oxazole derivatives and screening them for various biological activities . The aim is to discover potential oxazole-based medicinal compounds .
Mechanism of Action
Target of Action
2-(4-Pentylbenzoyl)oxazole, like other oxazole derivatives, is known to interact with various enzymes and receptors in biological systems .
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biological pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Given the broad spectrum of biological activities associated with oxazole derivatives, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(4-Pentylbenzoyl)oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific receptors on the surface of cells, initiating a cascade of biochemical reactions. These interactions often involve non-covalent bonds, such as hydrogen bonds and van der Waals forces, which facilitate the binding of this compound to its target molecules . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, or differentiation . Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism, gene expression, and cell signaling pathways. The exact nature of these changes can vary depending on the specific experimental conditions and the type of cells or organisms being studied.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on cellular function or overall health. At higher doses, this compound can exert more pronounced effects, including potential toxic or adverse effects . For instance, high doses of this compound may lead to oxidative stress, inflammation, or cell death in certain tissues. Additionally, threshold effects have been observed, where a specific dosage level is required to elicit a measurable biological response. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways within cells. This compound can interact with various enzymes and cofactors, influencing their activity and the overall metabolic flux . For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, such as nucleotides, amino acids, and lipids. These interactions can lead to changes in the levels of these metabolites, thereby affecting cellular metabolism and function. Additionally, this compound can influence the activity of metabolic pathways by altering the expression of genes encoding metabolic enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation. For instance, this compound may preferentially accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects. Additionally, the distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound can significantly affect its activity and function . This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications. For example, this compound may contain specific amino acid sequences that direct it to the nucleus, where it can interact with transcription factors and other regulatory proteins. Alternatively, this compound may be modified by enzymes, such as kinases or phosphatases, which can influence its localization and activity. The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as binding proteins or transporters, which can facilitate its movement within the cell.
properties
IUPAC Name |
1,3-oxazol-2-yl-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14(17)15-16-10-11-18-15/h6-11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJUUBJDTMZAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642094 | |
| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-11-7 | |
| Record name | 2-Oxazolyl(4-pentylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







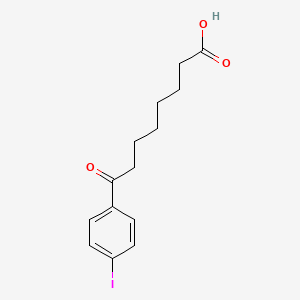
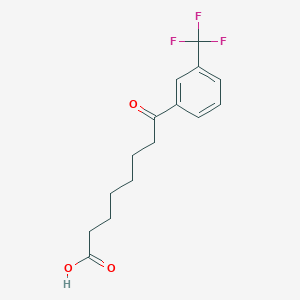
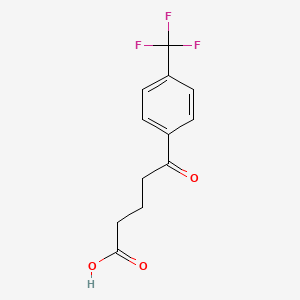
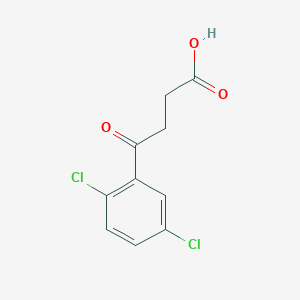
![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)




